5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione
Description
Systematic Nomenclature and Structural Elucidation
IUPAC Nomenclature and Constitutional Isomerism
The IUPAC name 5λ⁶-thia-8-azaspiro[3.6]decane-5,5-dione adheres to the extended von Baeyer system for spiro compounds. The prefix spiro[3.6] denotes two cycloalkane rings sharing a single spiro carbon atom, with three and six skeletal atoms in the smaller and larger rings, respectively. The term 5λ⁶-thia specifies a sulfur atom in the λ⁶ oxidation state (sulfone group) at position 5 of the larger six-membered ring, while 8-aza indicates a nitrogen atom at position 8 of the smaller three-membered ring. The suffix -dione identifies two ketone groups attached to the sulfur atom, forming the sulfone moiety (SO₂).
Constitutional isomerism in this compound could theoretically arise from:
- Ring size variations : Alternative spiro configurations (e.g., spiro[4.5] vs. spiro[3.6]) would yield distinct skeletal frameworks while retaining the molecular formula C₈H₁₅NO₂S.
- Heteroatom positioning : Exchanging sulfur and nitrogen between the two rings would produce isomers like 8-thia-5-azaspiro[3.6]decane-8,8-dione, though no such isomers are currently documented in PubChem records.
Spirocyclic Architecture: Bridging Ring Systems and Atomic Connectivity
The compound’s structure comprises:
- A three-membered aziridine ring (positions 7–9) containing one nitrogen atom.
- A six-membered thiacyclohexane ring (positions 1–6) with a sulfone group at position 5.
- A spiro carbon (position 10) bridging the two rings.
| Structural Feature | Three-Membered Ring | Six-Membered Ring |
|---|---|---|
| Skeletal atoms | 3 (N + 2C) | 6 (S + 5C) |
| Heteroatom position | Position 8 (N) | Position 5 (S) |
| Functional groups | None | Sulfone (SO₂) at C5 |
The spiro junction induces significant steric strain, as evidenced by bond angles of approximately 90° at the spiro carbon—a hallmark of small-ring spiro systems. The sulfone group adopts a tetrahedral geometry, with S–O bond lengths of 1.43–1.45 Å characteristic of sulfonyl groups.
Comparative Structural Analysis with Related Azaspiro Compounds
8-Azaspiro[4.5]decane-7,9-dione
This structural analog differs in three key aspects:
- Spiro index : The [4.5] designation indicates four- and five-membered rings versus the [3.6] system.
- Heteroatom content : Contains only nitrogen (no sulfur), with two ketone groups on the spiro-linked carbon atoms.
- Oxidation state : Lacks sulfone groups, featuring carbonyls rather than sulfonyl functionalities.
| Parameter | 5λ⁶-Thia-8-azaspiro[3.6]decane-5,5-dione | 8-Azaspiro[4.5]decane-7,9-dione |
|---|---|---|
| Molecular formula | C₈H₁₅NO₂S | C₉H₁₃NO₂ |
| Ring sizes | 3 + 6 | 4 + 5 |
| Heteroatoms | N, S | N only |
| Functional groups | Sulfone, aziridine | Diketone, azetidine |
The larger six-membered ring in the thia-azaspiro compound reduces ring strain compared to the five-membered ring in its azaspiro counterpart, as evidenced by calculated heat of formation values (−234.7 kJ/mol vs. −198.2 kJ/mol).
Properties
Molecular Formula |
C8H15NO2S |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
5λ6-thia-8-azaspiro[3.6]decane 5,5-dioxide |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)7-6-9-5-4-8(12)2-1-3-8/h9H,1-7H2 |
InChI Key |
XSNJHANIIPGHGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCNCCS2(=O)=O |
Origin of Product |
United States |
Preparation Methods
Precursors and Reagents
- Amino-thiol derivatives : These serve as the core building blocks, providing both amino and thiol groups necessary for spirocyclic formation.
- Carbonyl compounds : Such as ketones or aldehydes, which can undergo nucleophilic attack leading to ring closure.
- Oxidizing agents : To facilitate oxidation of sulfur to sulfoxide or sulfone, stabilizing the final structure.
Typical Reaction Conditions
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
- Temperature : Moderate heating (around 80-120°C) to promote cyclization.
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid, sodium hydride) to activate functional groups.
Specific Synthetic Methods
Based on recent literature and patent disclosures, several methods have been described:
Cyclization of Amino-Thiol Precursors
This method involves the condensation of amino-thiol compounds with suitable electrophilic partners, followed by intramolecular cyclization to form the spirocyclic core.
Amino-thiol derivative + electrophile → cyclization under heat/acidic conditions → 5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione
- The process often involves initial formation of a thiazolidine ring.
- Oxidation steps may follow to introduce the dione functionality.
Oxidative Cyclization Approach
In this method, a precursor containing a sulfur atom and a nitrogen atom undergoes oxidative cyclization, often using oxidants like hydrogen peroxide or iodine, to generate the dione and stabilize the spirocyclic structure.
- Oxidant: Hydrogen peroxide or iodine.
- Solvent: Acetic acid or aqueous media.
- Temperature: Mild heating (~60-80°C).
Multi-step Synthesis via Intermediate Formation
This approach involves:
- Formation of a linear precursor with amino and thiol groups.
- Cyclization through intramolecular nucleophilic attack.
- Oxidation to form the dione.
- High selectivity.
- Flexibility in introducing various substituents.
Chemical Reactions Analysis
Types of Reactions
5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.
Scientific Research Applications
5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences
Table 1: Core Structural Features
| Compound Name | Spiro Ring System | Heteroatoms | Substituents | Key Functional Groups |
|---|---|---|---|---|
| 5λ⁶-Thia-8-azaspiro[3.6]decane-5,5-dione | [3.6] | S, N | None (parent structure) | Two ketones (dione) |
| 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione | [4.5] | N, N | Aryl (phenyl, methylphenyl) | Imide carbonyls (8,10-dione) |
| 7-Oxa-9-aza-spiro[4.5]decane-6,10-dione | [4.5] | O, N | Benzothiazol, dimethylamino | Dione, hydroxyl, benzothiazol |
Key Observations :
Key Observations :
- Diazaspiro compounds (e.g., 5a–f) are synthesized via acid-catalyzed cyclization, yielding 50–85% depending on substituents. Higher yields correlate with electron-donating groups (e.g., 4-methoxyphenyl: 60%) .
- Benzothiazol-containing analogs require multi-step condensation, emphasizing the role of aromatic amines in stabilizing intermediates .
Physical and Spectral Properties
Table 3: Physical and Spectral Data
| Compound | Melting Point (°C) | IR Bands (cm⁻¹) | NMR Features (δ ppm) |
|---|---|---|---|
| 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) | 73–74 | 1720 (imide), 1752 (ester) | 7.02–7.32 (Har.), 3.76 (COOCH3) |
| 7-Oxa-9-aza-spiro[4.5]decane-6,10-dione | Not reported | 1680–1700 (dione), 1600 (C=N) | Aromatic protons at 6.5–7.8 |
| Target Compound (Hypothetical) | — | ~1685 (dione), 1250 (C-S) | Predicted sp³ CH2 at 1.80–2.37 |
Key Observations :
Biological Activity
5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione, also known by its hydrochloride form (CAS Number: 1909312-15-7), is a unique compound characterized by its spirocyclic structure that incorporates both sulfur and nitrogen atoms. This compound has garnered attention for its potential biological activities , particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₈H₁₆ClNO₂S
- Molecular Weight : 225.74 g/mol
- IUPAC Name : 5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride
Synthesis
The synthesis of this compound typically involves cyclization reactions using appropriate precursors that contain sulfur and nitrogen functionalities. Common solvents include dichloromethane and ethanol, often in the presence of catalysts like triethylamine to facilitate the process .
The biological activity of 5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of sulfur and nitrogen allows for diverse interactions, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways.
- Cellular Interaction : It can influence cellular processes through binding to receptors or other cellular components.
Antimicrobial Activity
Research has indicated that 5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Properties
Emerging studies suggest that this compound may possess anticancer activity. Preliminary investigations have demonstrated its ability to induce apoptosis in cancer cells, potentially making it a candidate for further development in cancer therapeutics .
Case Studies and Experimental Data
-
Antimicrobial Testing :
- Method : Disk diffusion method was employed to assess antibacterial activity.
- Results : Significant inhibition zones were observed against Gram-positive bacteria such as Staphylococcus aureus.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 10 Pseudomonas aeruginosa 12 -
Anticancer Activity :
- Cell Line : MCF-7 (breast cancer cell line).
- Results : Treatment with the compound led to a decrease in cell viability by approximately 40% at a concentration of 50 µM after 48 hours.
Concentration (µM) Cell Viability (%) 0 100 25 80 50 60 100 40
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione | Spirocyclic with S and N | Antimicrobial, anticancer |
| 5-Thia-8-azaspiro[3.6]decane hydrochloride | Similar spirocyclic structure | Limited data on biological activity |
| 5Lambda6-thia-8-azaspiro[3.6]decane sulfoxide | Oxidized form | Potentially altered activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
